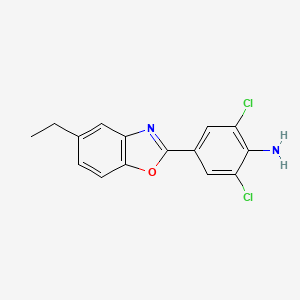
2,6-dichloro-4-(5-ethyl-1,3-benzoxazol-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloro-4-(5-ethyl-1,3-benzoxazol-2-yl)aniline is a complex organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-4-(5-ethyl-1,3-benzoxazol-2-yl)aniline typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones. One common method includes the use of 2-aminophenol and 2,6-dichloro-4-(5-ethyl)benzaldehyde under acidic conditions to form the benzoxazole ring . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or polyphosphoric acid, and the mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as metal triflates or ionic liquids may be employed to improve reaction efficiency and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dichloro-4-(5-ethyl-1,3-benzoxazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of benzoxazole oxides.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of substituted benzoxazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2,6-Dichloro-4-(5-ethyl-1,3-benzoxazol-2-yl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against colorectal carcinoma.
Wirkmechanismus
The mechanism of action of 2,6-dichloro-4-(5-ethyl-1,3-benzoxazol-2-yl)aniline involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their cellular processes. The compound’s anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dichloro-4-(5-methyl-1,3-benzoxazol-2-yl)aniline: Similar structure but with a methyl group instead of an ethyl group.
2,6-Dichloro-4-(5-phenyl-1,3-benzoxazol-2-yl)aniline: Contains a phenyl group instead of an ethyl group.
2,6-Dichloro-4-(5-isopropyl-1,3-benzoxazol-2-yl)aniline: Contains an isopropyl group instead of an ethyl group.
Uniqueness
The presence of the ethyl group in 2,6-dichloro-4-(5-ethyl-1,3-benzoxazol-2-yl)aniline imparts unique chemical and biological properties compared to its similar compounds. This structural variation can influence its reactivity, solubility, and interaction with biological targets, making it a compound of interest for further research and development .
Eigenschaften
Molekularformel |
C15H12Cl2N2O |
|---|---|
Molekulargewicht |
307.2 g/mol |
IUPAC-Name |
2,6-dichloro-4-(5-ethyl-1,3-benzoxazol-2-yl)aniline |
InChI |
InChI=1S/C15H12Cl2N2O/c1-2-8-3-4-13-12(5-8)19-15(20-13)9-6-10(16)14(18)11(17)7-9/h3-7H,2,18H2,1H3 |
InChI-Schlüssel |
JCDJERXEZBFFMG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C(=C3)Cl)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


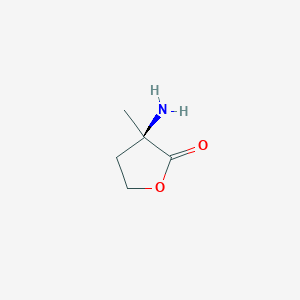
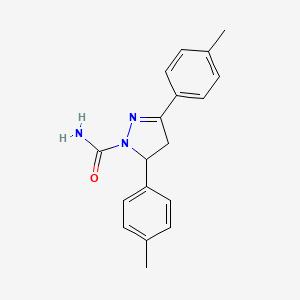
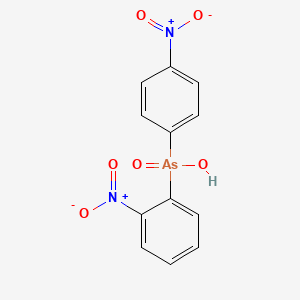

![(1R,2R,4R)-Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13796679.png)
![5-Bromo-2-[[2-(3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13796686.png)
![3,6-Diazabicyclo[3.1.0]hexane,6-phenyl-](/img/structure/B13796688.png)

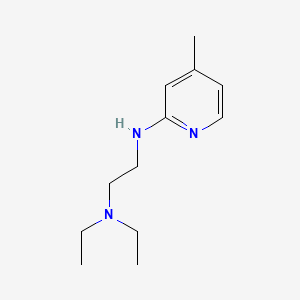
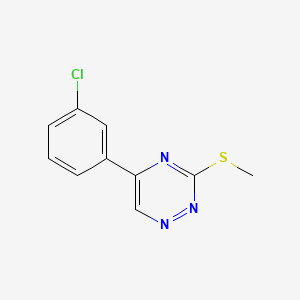
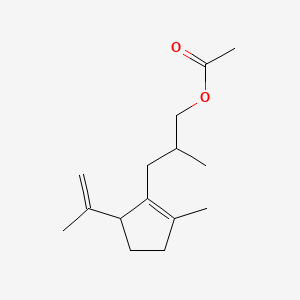
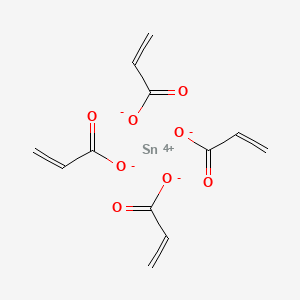
![Methyl 2-hydroxy-4-[(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy]-3,6-dimethylbenzoate](/img/structure/B13796740.png)

